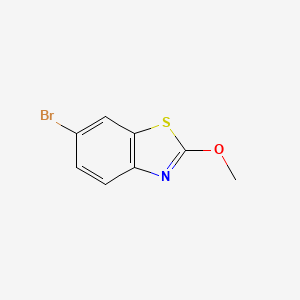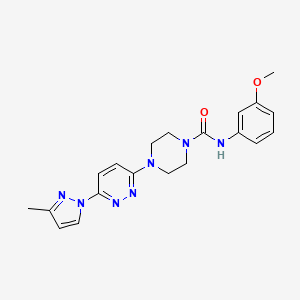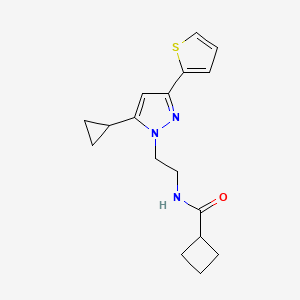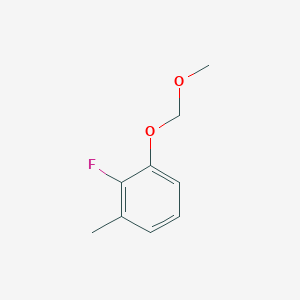![molecular formula C12H19ClN2O2 B2708244 2-[2-(Butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetic acid hydrochloride CAS No. 1909320-00-8](/img/structure/B2708244.png)
2-[2-(Butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(Butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetic acid hydrochloride” is a versatile material used in scientific research. It has a unique structure that allows for various applications, including drug development and organic synthesis. The CAS Number of this compound is 1909320-00-8 .
Molecular Structure Analysis
The molecular weight of this compound is 258.75 . The IUPAC name is 2-(2-(sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride . The InChI code is 1S/C12H18N2O2.ClH/c1-5-7(2)12-13-8(3)10(6-11(15)16)9(4)14-12;/h7H,5-6H2,1-4H3,(H,15,16);1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .Applications De Recherche Scientifique
Cyclocondensation Reactions
One study explored the cyclocondensation of 3-amino-2-hydrazino-4(3H)-pyrimidinones with dimethyl acetylenedicarboxylate, leading to the formation of 1-amino-2,6-dihydro-2,6-dioxo-1H-pyrimido[1,2-b][1,2,4]triazine-3-acetic acid esters. This reaction demonstrates the potential of pyrimidine derivatives in synthesizing novel heterocyclic compounds with possible therapeutic applications (Bitha, Hlavka, & Lin, 1988).
End-Point Indication in Catalytic Thermometric Titration
Another application involves the acid-catalyzed acetylation of alcohols and phenols with acetic anhydride used as an end-point indicator in the titration of tertiary amines and metal carboxylates. This technique showcases the use of acetylation reactions in analytical chemistry for the precise determination of various chemical species (Greenhow, 1977).
Antimicrobial Activity of Pyrimidine Derivatives
Research on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines indicates the potential of pyrimidine derivatives as antimicrobial agents. The study details the preparation of compounds exhibiting in vitro activity against various microbial strains, suggesting their applicability in developing new antimicrobials (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics evaluated for their insecticidal and antibacterial potential underscores the role of pyrimidine derivatives in agrochemical research. These compounds showed activity against Pseudococcidae insects and selected microorganisms, highlighting their utility in pest and disease control (Deohate & Palaspagar, 2020).
Dual Inhibition of Cyclo-Oxygenase and 5-Lipoxygenase
A study on a new pyrrolizine derivative revealed its dual inhibitory action against cyclo-oxygenase and 5-lipoxygenase enzymes, showing potential for anti-inflammatory and analgesic applications. This research illustrates the therapeutic potential of structurally complex molecules in targeting multiple pathways in disease modulation (Laufer, Tries, Augustin, & Dannhardt, 1994).
Mécanisme D'action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and handle incidents of exposure .
Propriétés
IUPAC Name |
2-(2-butan-2-yl-4,6-dimethylpyrimidin-5-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-5-7(2)12-13-8(3)10(6-11(15)16)9(4)14-12;/h7H,5-6H2,1-4H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKMMVKKDDWZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC(=C(C(=N1)C)CC(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2708164.png)
![4-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2708165.png)




![N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2708173.png)

![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)

![4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B2708181.png)

